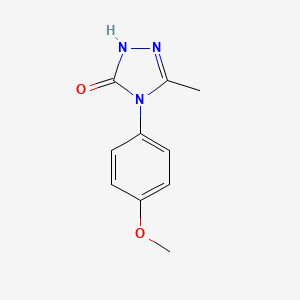

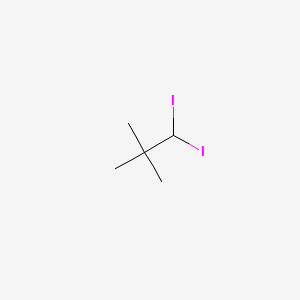

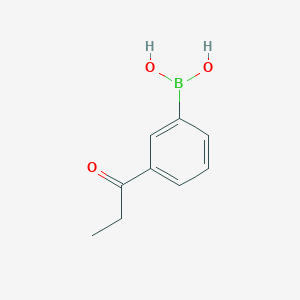

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

説明

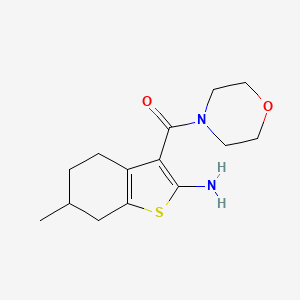

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as 4-MMPT, is an organic compound belonging to the triazole family. It is a white crystalline solid that is soluble in organic solvents. 4-MMPT has been extensively studied due to its interesting chemical and physical properties, as well as its potential applications in various scientific fields.

科学的研究の応用

-

Synthesis and Structure Determination

- Field : Organic Chemistry

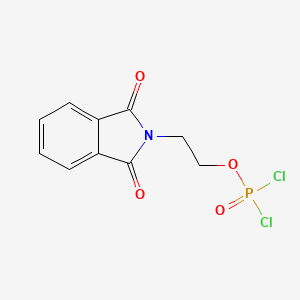

- Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded the desired product in 88% yield. The structure was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

-

Graphene Quantum Dots Modification

- Field : Material Science

- Application : The 4-methoxyphenyl group was grafted onto the surface of graphene quantum dots (GQDs) via a diazonium chemistry method .

- Method : The modification process involved grafting the 4-methoxyphenyl group onto the GQDs surface via a diazonium chemistry method .

- Results : After modification, the average diameter of GQDs decreased from 3.3 to 2.5 nm, and their photoluminescence was blue-shifted 40 nm relative to raw GQDs .

-

Preparation of Semiconductors, Nanosheets, and Nanocrystals

- Field : Material Science

- Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used in the preparation of semiconductors, nanosheets, and nanocrystals .

- Method : The specific methods of application or experimental procedures would depend on the type of semiconductor, nanosheet, or nanocrystal being prepared .

- Results : The results would vary based on the specific application, but the preparation of these materials could lead to advancements in electronics, optics, and other fields .

-

Synthesis of Quinolines

- Field : Organic Chemistry

- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis route chosen .

- Results : The synthesis of quinolines could lead to the production of compounds with potential pharmaceutical applications .

-

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Field : Biochemistry

- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, compounds with similar structures, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 .

- Method : In silico docking studies and molecular dynamics simulations were used to study the interactions between these compounds and ALOX15 .

- Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

-

Fragrance and Flavorant

- Field : Food and Cosmetic Industry

- Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used as a fragrance and flavorant .

- Method : It is added to various food and cosmetic products to enhance their aroma and taste .

- Results : The addition of this compound can improve the sensory appeal of products .

-

Photocatalytic Oxidation Study

- Field : Physical Chemistry

- Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation to p-anisaldehyde .

- Method : The compound is exposed to a photocatalyst under specific light conditions, and the reaction progress is monitored .

- Results : The study can provide insights into the mechanism and efficiency of photocatalytic oxidation processes .

-

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Field : Biochemistry

- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, compounds with similar structures, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 .

- Method : In silico docking studies and molecular dynamics simulations were used to study the interactions between these compounds and ALOX15 .

- Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

特性

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPVLMAJYUGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397219 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

85562-69-2 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)

![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)